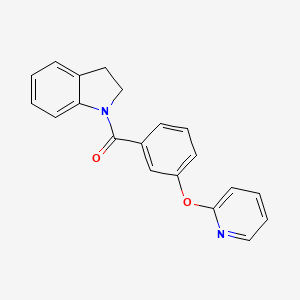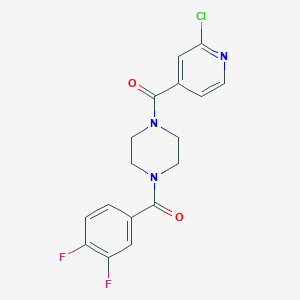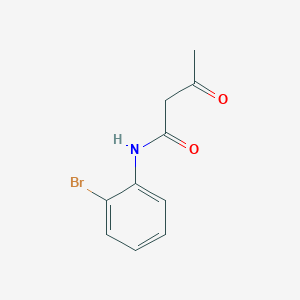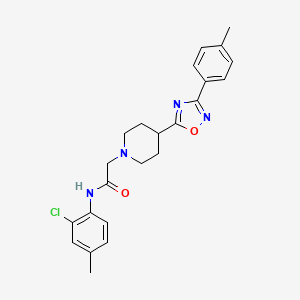
Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the decarboxylative acylation of indolines with α-keto acids under palladium catalysis . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Scientific Research Applications
Antitumor Activity and Anticancer Research
Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone and its derivatives have been highlighted for their antitumor and anticancer properties. Studies have demonstrated the compound's ability to act as a potent antitumor agent through mechanisms such as tubulin polymerization inhibition, displaying significant activity in preclinical models against various cancer types, including leukemia, colon, breast, melanoma, lungs, renal, prostate, CNS, and ovarian cancers. For example, a novel indole compound, classified under similar structures, showed potent antitumor activity and managed to avoid drug resistance mediated by P-glycoprotein, demonstrating less neurotoxicity than traditional vinca alkaloids in vivo (Ahn et al., 2011). Another study on pyrazolinylindole derivatives highlighted their remarkable cytotoxic activities against a wide range of cancer cell lines, with certain compounds showing superior efficacy compared to the reference standard, imatinib, in leukemia cells (Khalilullah et al., 2022).
Metabolic Stability and Pharmacokinetics
Research has also delved into the pharmacokinetics and metabolic stability of these compounds, providing foundational knowledge for future structural modifications aimed at improving drug stability and enhancing anticancer efficacy in patients. The metabolic stability study highlighted the interspecies variability and identified the main metabolic pathways, including hydroxylation, reduction of a ketone group, and O-demethylation, suggesting avenues for structural optimization (Ahn et al., 2011).
Molecular Docking and Pharmacophoric Interactions
Molecular docking and pharmacophoric interaction studies have been conducted to identify new epidermal growth factor receptor (EGFR) inhibitors among indole-containing pyrazole analogs. These studies aim to validate the activity of these compounds through in silico analysis, indicating their potential as effective anticancer agents by targeting specific cancer cell receptors (Khalilullah et al., 2022).
Inhibition of Enzymatic Activity
Some derivatives of this compound have been explored for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), indicating potential applications in metabolic disease management. Compounds such as (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone showed promising inhibitory activity, with IC50 values comparable to natural inhibitors, demonstrating the potential for therapeutic applications in metabolic regulation (Rudnitskaya et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(22-13-11-15-6-1-2-9-18(15)22)16-7-5-8-17(14-16)24-19-10-3-4-12-21-19/h1-10,12,14H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUPPKTQRKCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2888216.png)

![1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2888220.png)



![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)
![6-Cyclopropyl-2-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2888227.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2888230.png)

![3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2888236.png)



